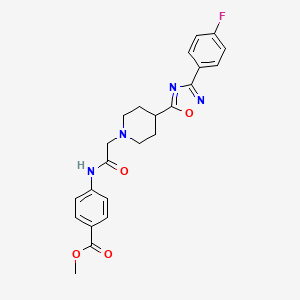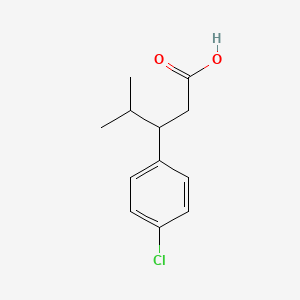
3-(4-Chlorophenyl)-4-methylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(4-Chlorophenyl)propionic acid” is a monocarboxylic acid derivative . It is also known as “p-Chlorohydrocinnamic acid” and has the molecular formula C9H9ClO2 .
Molecular Structure Analysis
The molecular structure of “3-(4-Chlorophenyl)propionic acid” consists of a propionic acid group attached to a 4-chlorophenyl group . The molecular weight is 184.62 .
Physical And Chemical Properties Analysis
“3-(4-Chlorophenyl)propionic acid” is a white to off-white solid with a melting point of 127-131 °C (lit.) . It has a density of 1.1989 (rough estimate) and a refractive index of 1.5242 (estimate) .
Aplicaciones Científicas De Investigación
Mixed Metal–Organic Frameworks (MMOFs) Synthesis
3-(4-Methylthiophenyl)pentane-2,4-dione, a compound structurally similar to 3-(4-Chlorophenyl)-4-methylpentanoic acid, has been utilized in the synthesis of MMOFs. These frameworks exhibit semiporous characteristics and have potential applications in gas storage, separation, and catalysis (Gildenast et al., 2020).
Advanced Oxidation Processes for Water Treatment
The oxidative degradation of aqueous organic pollutants, such as 4-chlorophenol, has been achieved through the Fenton-like oxidation process, indicating the potential for treating water contaminated with organic pollutants (Bokare & Choi, 2011).
Antibacterial Applications
Compounds structurally related to 3-(4-Chlorophenyl)-4-methylpentanoic acid have demonstrated antibacterial activity against a range of Gram-positive bacteria, highlighting their potential as antibacterial agents (Kim et al., 2012).
Photoelectrochemical Sensing
A study on BiPO4/BiOCl heterojunctions for detecting 4-chlorophenol in water suggests that related compounds could have applications in environmental monitoring and the development of sensitive photoelectrochemical sensors (Yan et al., 2019).
Electrochemical Properties and Supercapacitor Applications
N‑benzoyl derivatives of isoleucine, including compounds with a structure similar to 3-(4-Chlorophenyl)-4-methylpentanoic acid, have been studied for their electrochemical properties and potential applications in supercapacitors, highlighting the role of functional groups in enhancing electrochemical performance (Kowsari et al., 2018).
Environmental Analysis of Alcoholic Beverages
Analytical methods have been developed for determining methylpentanoic acids, including 4-methylpentanoic acid, in wines and other alcoholic beverages, pointing towards applications in quality control and the study of flavor compounds (Gracia-Moreno et al., 2015).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds such as sr-9009, a rev-erb agonist, have been shown to target nuclear receptor subfamily 1 group d member 1 and nuclear receptor subfamily 1 group d member 2 . These receptors play a crucial role in regulating circadian rhythms and metabolic processes in cells .
Biochemical Pathways
For instance, Paclobutrazol, a triazole derivative, has been reported to alter the levels of plant hormones including gibberellins (GAs), abscisic acid (ABA), and cytokinins (CK) by inhibiting gibberellin synthesis and increasing cytokinins level .
Pharmacokinetics
Similar compounds such as sr-9009 have been shown to have specific pharmacokinetic properties . The bioavailability of such compounds can be influenced by factors such as solubility, stability, and the presence of transport proteins.
Result of Action
For instance, SR-9009 has been demonstrated to be specifically lethal to cancer cells and oncogene-induced senescent cells, including melanocytic naevi, and has no effect on the viability of normal cells or tissues .
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-8(2)11(7-12(14)15)9-3-5-10(13)6-4-9/h3-6,8,11H,7H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSILRGEYUUGBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(=O)O)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide](/img/structure/B2997788.png)
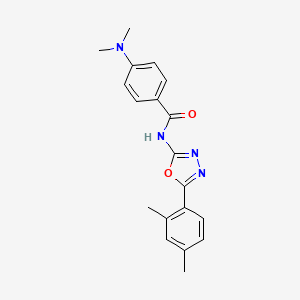
![ethyl 2-[[2-[1-[2-[(3,5-dimethylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2997791.png)
![2-(([2,3'-Bifuran]-5-ylmethyl)amino)-2-oxoethyl acetate](/img/structure/B2997792.png)
![1-(4-chlorophenyl)-8-fluoro-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2997793.png)
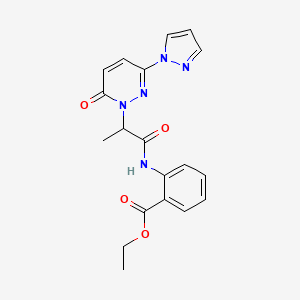
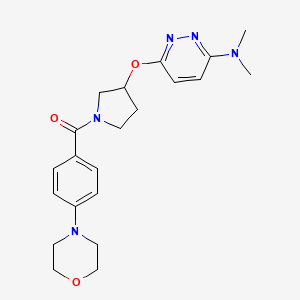
![2-[(2-Chloro-3-oxocyclohex-1-en-1-yl)amino]benzoic acid](/img/structure/B2997798.png)
![2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2997799.png)
![N-(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B2997800.png)

![(Z)-3-butyl-5-((9-methyl-4-oxo-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2997802.png)
